molecular formula C16H19N5O3S2 B6955478 N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B6955478
M. Wt: 393.5 g/mol
InChI Key: YRIXCHRENXCRRK-UHFFFAOYSA-N
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Description

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a pyrazole ring

Properties

IUPAC Name

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c1-11(2)21-9-7-14(19-21)15(22)18-12-3-5-13(6-4-12)26(23,24)20-16-17-8-10-25-16/h3-7,9,11H,8,10H2,1-2H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIXCHRENXCRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The pyrazole ring can be prepared via the reaction of hydrazines with 1,3-diketones .

The final step involves the coupling of the thiazole and pyrazole intermediates with a sulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Catalysts: Lewis acids (e.g., aluminum chloride) for electrophilic substitution reactions

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring

    Amines: Formed from the reduction of nitro groups

    Nitrated or Halogenated Derivatives: Formed from electrophilic substitution reactions

Mechanism of Action

The mechanism of action of N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole and pyrazole rings can interact with receptors or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug that also contains a thiazole ring and a sulfonamide group.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to the combination of its thiazole, sulfonamide, and pyrazole moieties. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds, potentially leading to more diverse biological activities and applications.

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